Melezitose monohydrate
Overview
Description
Melezitose monohydrate, also known as D-(+)-Melezitose monohydrate, is a nonreducing trisaccharide sugar. It is composed of three glucose molecules linked together in a specific arrangement. This compound is commonly found in certain plants, such as cotton and buckwheat, as well as in the honeydew produced by some insect species, including aphids . The molecular formula of this compound is C18H32O16·H2O, and it has a molecular weight of 522.45 g/mol .
Mechanism of Action
Target of Action
Melezitose monohydrate is a non-reducing trisaccharide sugar . Its primary targets are certain insects, particularly aphids such as Cinara pilicornis . These insects utilize melezitose in their metabolic processes .
Mode of Action
Melezitose is produced by many plant sap-eating insects, including aphids, through an enzyme reaction . This compound helps these insects reduce the stress of osmosis by lowering their own water potential . It can be partially hydrolyzed to glucose and turanose, the latter of which is an isomer of sucrose .
Biochemical Pathways
The biochemical pathways affected by melezitose involve the metabolism of sugars and carbohydrates . The production of melezitose by insects is a key step in their metabolic processes . The hydrolysis of melezitose yields glucose and turanose, which can be further metabolized by the insects .
Pharmacokinetics
Given its role in insect metabolism, it is likely that it is readily absorbed and metabolized by these organisms .
Result of Action
The production of melezitose by insects has several beneficial effects. It helps reduce the stress of osmosis by lowering the insects’ water potential . Additionally, melezitose is part of the honeydew produced by these insects, which serves as an attractant for ants and a food source for bees . This is beneficial for the insects as they have a symbiotic relationship with ants .
Action Environment
The action of melezitose is influenced by various environmental factors. For instance, the production of melezitose by insects is likely to be affected by the availability of plant sap, which is their primary food source . Furthermore, the effectiveness of melezitose as an attractant for ants and a food source for bees may be influenced by the presence and abundance of these organisms in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: Melezitose monohydrate is typically synthesized through enzymatic reactions involving plant sap-eating insects like aphids. These insects produce melezitose by an enzyme reaction that reduces the stress of osmosis by lowering their own water potential . The synthesis involves the transfer of glucose units to form the trisaccharide structure.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from natural sources such as honeydew. The process includes several steps:
- Collection of honeydew from aphids or other insects.
- Filtration to remove impurities.
- Crystallization to obtain pure this compound.
- Drying and packaging for commercial use .
Chemical Reactions Analysis
Types of Reactions: Melezitose monohydrate undergoes various chemical reactions, including hydrolysis and fermentation. It can be partially hydrolyzed to glucose and turanose, the latter being an isomer of sucrose .
Common Reagents and Conditions:
Hydrolysis: This reaction involves the use of water and enzymes such as alpha-glucosidase to break down melezitose into its constituent sugars.
Fermentation: Specific microorganisms can ferment melezitose to produce various metabolites.
Major Products Formed:
Glucose: A simple sugar that is a primary energy source for cells.
Turanose: An isomer of sucrose that can be further utilized in various biochemical pathways.
Scientific Research Applications
Melezitose monohydrate has a wide range of applications in scientific research:
Analytical Chemistry: Used as a standard for calibrating instruments and in the identification of specific microorganisms.
Biochemical Studies: Employed in enzyme activity assays and metabolic studies.
Food Industry: Acts as a sweetener and stabilizer in various food products.
Pharmaceuticals: Used as an excipient to stabilize drugs and as a lyoprotectant or cryoprotectant in the preservation of biological samples.
Microbiology: Utilized to differentiate between indole-positive and indole-negative Klebsiella species.
Comparison with Similar Compounds
Sucrose: A disaccharide composed of glucose and fructose.
Raffinose: A trisaccharide composed of galactose, glucose, and fructose.
Turanose: An isomer of sucrose formed from the hydrolysis of melezitose.
Uniqueness of Melezitose Monohydrate: this compound is unique due to its specific trisaccharide structure and its natural occurrence in honeydew. Unlike sucrose and raffinose, melezitose is produced by enzymatic reactions in insects, making it a valuable compound for studying insect metabolism and symbiotic relationships with plants and other organisms .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16.H2O/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17;/h5-17,19-29H,1-4H2;1H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXAVQUXSYFPDE-ZDVKUAOASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-67-8 | |
Record name | Melezitose monohydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MELEZITOSE MONOHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74671JEQ9L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the structural characterization of melezitose monohydrate?
A: this compound is a trisaccharide composed of two glucose units and one fructose unit. While the provided abstracts do not specify its molecular formula or weight, they do indicate its crystalline structure. Research has revealed that the glucose and fructose units within this compound are arranged similarly to those in sucrose []. The crystal structure, solved using a non-centrosymmetric direct method, reveals a lack of intramolecular hydrogen bonds but the presence of two bifurcated hydrogen bonds [].
Q2: What can be said about the stability and material compatibility of this compound?
A: While the provided research does not directly address material compatibility, the study on oxidation by periodate [, ] provides insight into the reactivity and potential stability of this compound under specific chemical conditions. Further research is needed to fully understand its stability profile and compatibility with various materials.
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